molecular formula C13H12F3N3O B3009072 5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one CAS No. 477850-62-7

5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B3009072
CAS RN: 477850-62-7
M. Wt: 283.254
InChI Key: XELUCNDNGUBNLQ-UHFFFAOYSA-N
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Description

The compound is a pyrazolone derivative with a trifluoromethyl group attached to a benzyl group. Pyrazolones are a class of compounds that have been widely studied for their diverse biological activities . The trifluoromethyl group is a common functional group in medicinal chemistry, known for its ability to enhance the biological activity of many drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrazolone core with a trifluoromethyl benzyl group attached. The trifluoromethyl group could potentially influence the electronic properties of the molecule, which may affect its reactivity and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazolone core and the trifluoromethyl benzyl group. Pyrazolones can undergo a variety of reactions, including condensation, substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and stability .

Scientific Research Applications

Agricultural and Forestry Plant Fungicide

This compound has been reported to be useful in the preparation of agents for the prevention and treatment of plant fungal diseases in agriculture and forestry . Its trifluoromethyl group may enhance the fungicidal activity due to its lipophilic nature, allowing better penetration into fungal cells.

Organic Synthesis Intermediate

The presence of both an amino group and a trifluoromethyl group makes this compound a valuable intermediate in organic synthesis . It can be used to synthesize a wide range of other compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry Building Block

In medicinal chemistry, this compound can serve as a building block for the synthesis of drug candidates. Its structural features are beneficial in creating molecules with potential biological activity, particularly those containing hindered amine motifs .

Synthesis of PET Radioligands

The compound’s derivatives are being explored as prospective PET radioligands for the open channel of the NMDA receptor . This is particularly relevant for research into neurodegenerative disorders such as Alzheimer’s and epilepsy.

Development of CGRP Receptor Antagonists

The compound has potential applications in the development of CGRP (calcitonin gene-related peptide) receptor antagonists . These antagonists are significant in the treatment of conditions like migraines, as they can inhibit the neurotransmitter involved in pain transmission.

Synthesis of Phenylcarbamate Derivatives

It may be used as a starting reagent in the synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate, which has applications in various chemical research fields .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and biological activities. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. This could include testing its efficacy against various biological targets and optimizing its properties for improved activity and reduced side effects .

properties

IUPAC Name

5-methyl-4-[[3-(trifluoromethyl)phenyl]methyliminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-8-11(12(20)19-18-8)7-17-6-9-3-2-4-10(5-9)13(14,15)16/h2-5,7H,6H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIPSLZAUBKYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one

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